molecular formula C24H17NO7 B5039572 [3-(3-Methylphenoxy)-4-oxochromen-7-yl] 2-methyl-3-nitrobenzoate

[3-(3-Methylphenoxy)-4-oxochromen-7-yl] 2-methyl-3-nitrobenzoate

Cat. No.: B5039572
M. Wt: 431.4 g/mol
InChI Key: QJPHJVIBOSUBPJ-UHFFFAOYSA-N
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Description

[3-(3-Methylphenoxy)-4-oxochromen-7-yl] 2-methyl-3-nitrobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a methylphenoxy group, and a nitrobenzoate ester. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Methylphenoxy)-4-oxochromen-7-yl] 2-methyl-3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.

    Introduction of the Methylphenoxy Group: The methylphenoxy group is introduced through an etherification reaction, where a phenol derivative reacts with a methyl halide in the presence of a base.

    Esterification with 2-Methyl-3-nitrobenzoic Acid: The final step involves the esterification of the chromen-4-one derivative with 2-methyl-3-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various chemical transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [3-(3-Methylphenoxy)-4-oxochromen-7-yl] 2-methyl-3-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. The presence of the chromen-4-one core and nitrobenzoate ester suggests possible interactions with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The compound’s structure is similar to known pharmacophores, which may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [3-(3-Methylphenoxy)-4-oxochromen-7-yl] 2-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. The chromen-4-one core can interact with enzymes or receptors, modulating their activity. The nitrobenzoate ester may undergo biotransformation, releasing active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    [3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] 2-methyl-3-nitrobenzoate: Similar structure with a methoxy group instead of a methyl group.

    [3-(3-Methylphenoxy)-4-oxochromen-7-yl] 2-methyl-4-nitrobenzoate: Similar structure with a nitro group at a different position.

    [3-(3-Methylphenoxy)-4-oxochromen-7-yl] 3-methyl-3-nitrobenzoate: Similar structure with a methyl group at a different position.

Uniqueness

The uniqueness of [3-(3-Methylphenoxy)-4-oxochromen-7-yl] 2-methyl-3-nitrobenzoate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[3-(3-methylphenoxy)-4-oxochromen-7-yl] 2-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO7/c1-14-5-3-6-16(11-14)31-22-13-30-21-12-17(9-10-19(21)23(22)26)32-24(27)18-7-4-8-20(15(18)2)25(28)29/h3-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPHJVIBOSUBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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